molecular formula C14H16Sn B094608 Dimethyldiphenyltin CAS No. 1080-43-9

Dimethyldiphenyltin

Cat. No.: B094608
CAS No.: 1080-43-9
M. Wt: 303 g/mol
InChI Key: INCQQSKGFIBXAY-UHFFFAOYSA-N
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Description

Dimethyldiphenyltin is an organotin compound with the chemical formula C14H16Sn. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its applications in various fields, including industrial chemistry and pharmaceuticals .

Preparation Methods

Dimethyldiphenyltin can be synthesized through the reaction of phenyl lithium with dimethyl dibromide tin. The chemical equation for this reaction is as follows:

PhLi+(CH3)2SnBr2(CH3)2Ph2Sn+LiBr\text{PhLi} + (\text{CH}_3)_2\text{SnBr}_2 \rightarrow (\text{CH}_3)_2\text{Ph}_2\text{Sn} + \text{LiBr} PhLi+(CH3​)2​SnBr2​→(CH3​)2​Ph2​Sn+LiBr

This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Chemical Reactions Analysis

Dimethyldiphenyltin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: this compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyldiphenyltin has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyldiphenyltin involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their function. This compound can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Dimethyldiphenyltin is unique among organotin compounds due to its specific structure and reactivity. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Properties

IUPAC Name

dimethyl(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCQQSKGFIBXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456341
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-43-9
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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